molecular formula C13H8FNO4S B2811702 1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene CAS No. 2411240-84-9

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene

Cat. No.: B2811702
CAS No.: 2411240-84-9
M. Wt: 293.27
InChI Key: PCFAXWOLSXDQJA-UHFFFAOYSA-N
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Description

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene is an organic compound with the molecular formula C13H8FNO4S and a molecular weight of 293.27 g/mol. This compound is characterized by the presence of a cyano group (–CN) and a fluorosulfonyloxy group (–SO2F) attached to a phenoxybenzene structure. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene typically involves the reaction of 4-hydroxybenzonitrile with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+Fluorosulfonyl chlorideThis compound\text{4-Hydroxybenzonitrile} + \text{Fluorosulfonyl chloride} \rightarrow \text{this compound} 4-Hydroxybenzonitrile+Fluorosulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenoxybenzene structure can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxybenzenes with various functional groups.

    Reduction: 4-Aminobenzonitrile derivatives.

    Oxidation: Quinones and other oxidized phenoxybenzene derivatives.

Scientific Research Applications

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The cyano group and the fluorosulfonyloxy group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-fluorobiphenyl: Similar structure with a cyano and fluorine substituent on a biphenyl scaffold.

    4-Cyano-4’-methoxyphenoxybenzene: Contains a cyano group and a methoxy group on a phenoxybenzene structure.

    4-Cyano-4’-chlorophenoxybenzene: Features a cyano group and a chloro group on a phenoxybenzene structure.

Uniqueness

1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for unique substitution reactions and can influence the compound’s behavior in various chemical and biological systems.

Properties

IUPAC Name

1-cyano-4-(4-fluorosulfonyloxyphenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4S/c14-20(16,17)19-13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFAXWOLSXDQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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